(1-Benzylpiperazin-2-yl)methanol chemical structure and properties
(1-Benzylpiperazin-2-yl)methanol chemical structure and properties
An In-depth Technical Guide to (1-Benzylpiperazin-2-yl)methanol: Structure, Synthesis, and Applications
Introduction
(1-Benzylpiperazin-2-yl)methanol is a chiral heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. As a derivative of piperazine, a core structure found in numerous FDA-approved drugs, it offers a unique combination of a rigid scaffold, multiple points for chemical modification, and stereochemical complexity. The presence of a benzyl group at the N1 position and a hydroxymethyl substituent at the C2 chiral center makes this molecule a valuable intermediate for synthesizing complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical properties, synthetic routes, potential biological significance, and analytical characterization.
Chemical Structure and Physicochemical Properties
The structural foundation of (1-Benzylpiperazin-2-yl)methanol consists of a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. A benzyl group (a phenylmethyl group) is attached to one nitrogen atom, and a hydroxymethyl group is attached to a carbon atom adjacent to it.
Core Compound Identification
A summary of the key identification and physicochemical properties is presented below.
| Property | Value | Reference |
| IUPAC Name | (1-Benzylpiperazin-2-yl)methanol | [1] |
| CAS Number | 476493-27-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₈N₂O | [1][3][4] |
| Molecular Weight | 206.28 g/mol | [1][4] |
| SMILES | O=CC1CNCCN1CC2=CC=CC=C2 | [1][2] |
| Storage | Sealed in dry, dark place at 2-8°C | [1] |
Stereochemistry
The carbon atom at the 2-position of the piperazine ring is a chiral center, meaning (1-Benzylpiperazin-2-yl)methanol can exist as two enantiomers: (R)-(1-Benzylpiperazin-2-yl)methanol and (S)-(1-Benzylpiperazin-2-yl)methanol. This stereochemistry is critical in drug development, as different enantiomers often exhibit distinct pharmacological activities and metabolic profiles. For instance, the (R)-enantiomer is available commercially as a dihydrochloride salt, indicating its specific use in research contexts.[6]
Solubility Profile
While extensive experimental data is not publicly available for the free base, an inferred solubility profile can be established based on its molecular structure and comparison with analogous compounds like benzylpiperazine and various amino alcohols.[7][8] The molecule possesses both polar (hydroxyl and amine groups) and non-polar (benzyl group) moieties.
| Solvent Class | Solvent Example | Inferred Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl and piperazine nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with protic solvents.[6][8] |
| Polar Aprotic | DMSO, DMF | Moderate to High | The polarity of the molecule allows for dipole-dipole interactions with these solvents. |
| Non-Polar | Toluene, Hexane | Low | The large, non-polar benzyl group provides some lipophilicity, but the polar functional groups limit solubility in highly non-polar solvents. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM can engage in weak hydrogen bonding and effectively solvate molecules with a balance of polar and non-polar character. |
Synthesis and Manufacturing Strategies
The synthesis of (1-Benzylpiperazin-2-yl)methanol can be approached through several established organic chemistry transformations. The choice of strategy often depends on the desired stereochemistry, scale, and availability of starting materials. A common and effective method involves the reductive amination of piperazine-2-methanol with benzaldehyde.
Synthetic Workflow: Reductive Amination
This approach offers high chemoselectivity for mono-benzylation and typically proceeds under mild conditions, minimizing the risk of racemization.
Caption: Synthetic workflow for (1-Benzylpiperazin-2-yl)methanol via reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
Objective: To synthesize racemic (1-Benzylpiperazin-2-yl)methanol.
Materials:
-
Piperazine-2-methanol
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve piperazine-2-methanol (1.0 eq) in anhydrous DCM.
-
Aldehyde Addition: Add benzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine/aminal.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions. The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-12 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure (1-Benzylpiperazin-2-yl)methanol.
Biological and Pharmacological Context
While specific biological data for (1-Benzylpiperazin-2-yl)methanol is limited, its structural similarity to known bioactive molecules allows for informed hypotheses regarding its potential applications. Piperazine derivatives are widely recognized for their diverse pharmacological activities, particularly as agents targeting the central nervous system (CNS).[6]
Potential as a CNS Scaffold
-
Serotonergic Activity: The parent compound, 1-Benzylpiperazine (BZP), is a known serotonergic agonist and psychotropic drug.[9][10] The introduction of the hydroxymethyl group in (1-Benzylpiperazin-2-yl)methanol could modulate this activity, potentially altering receptor affinity, selectivity, or metabolic stability.
-
Sigma Receptor Ligands: Chiral piperazine scaffolds, such as the related (1,4-dimethylpiperazin-2-yl)methanol, are valuable for developing ligands for sigma receptors.[11] The sigma-1 receptor, an intracellular chaperone protein, is a therapeutic target for various neurological disorders, including neurodegenerative diseases and pain.[11]
-
Monoacylglycerol Lipase (MAGL) Inhibition: Recently, benzylpiperazine derivatives have been explored as reversible inhibitors of MAGL, an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol.[12] MAGL inhibitors are promising therapeutic agents for their anti-inflammatory and anti-nociceptive properties.[12]
Illustrative Signaling Pathway: Sigma-1 Receptor Action
The chiral nature of (1-Benzylpiperazin-2-yl)methanol makes it a prime candidate for interacting with specific protein targets like the sigma-1 receptor (σ₁R).
Caption: Potential modulation of the Sigma-1 Receptor chaperone pathway by a derivative ligand.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic methods is standard practice.
Spectroscopic Profile (Predicted)
Based on its structure, the following spectroscopic data can be predicted.
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (δ ~7.2-7.4 ppm), a singlet for the benzylic CH₂ (δ ~3.5 ppm), multiplets for the piperazine ring protons (δ ~2.0-3.0 ppm), and signals for the CH₂OH group.[13][14] |
| ¹³C NMR | Aromatic carbons (δ ~127-138 ppm), benzylic carbon (δ ~63 ppm), piperazine ring carbons (δ ~45-60 ppm), and the hydroxymethyl carbon (δ ~65 ppm).[14][15] |
| Mass Spec (EI) | Expected molecular ion peak (M⁺) at m/z 206. A prominent fragment ion at m/z 91 corresponding to the benzyl/tropylium cation is highly characteristic. |
| FTIR | Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (aromatic ~3000-3100 cm⁻¹, aliphatic ~2800-3000 cm⁻¹), and aromatic C=C bends (~1450-1600 cm⁻¹). |
Chromatographic Purity Assessment
Protocol: HPLC Analysis
-
Objective: To determine the purity of the synthesized (1-Benzylpiperazin-2-yl)methanol.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. For example, a gradient from 10% ACN to 90% ACN over 15 minutes. Causality Note: The acidic modifier improves peak shape for basic compounds like piperazines.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the initial mobile phase composition.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Conclusion
(1-Benzylpiperazin-2-yl)methanol is a strategically important chemical entity with significant potential in the field of drug discovery. Its synthesis is achievable through reliable and scalable chemical methods, and its structure offers a foundation for developing novel therapeutics, particularly for CNS disorders. The inherent chirality and multiple functional groups provide a rich platform for generating diverse chemical libraries for screening. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in the pursuit of new and effective medicines.
References
-
BLD Pharm. (1-Benzylpiperazin-2-yl)methanol | 476493-27-3.
-
Ivy Fine Chemicals. (1-Benzylpiperazin-2-yl)methanol [CAS: 476493-27-3].
-
3ASenrise. (1-benzylpiperazin-2-yl)methanol|CAS 476493-27-3.
-
ChemicalBook. (1-Benzylpiperazin-2-yl)Methanol synthesis.
-
ChemicalBook. (1-Benzylpiperazin-2-yl)Methanol | 476493-27-3.
-
EVOGENIX. Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503) | 2306249-22-7.
-
BLD Pharm. (R)-1-((R)-1-Benzylpiperazin-2-yl)ethanol | 249611-13-0.
-
The Royal Society of Chemistry. Contents.
-
SWGDRUG.org. BENZYLPIPERAZINE.
-
PubChem. (1-Benzylpiperidin-2-yl)methanol.
-
ChemScene. [2-(4-Benzylpiperazin-1-yl)phenyl]methanol | 261178-24-9.
-
BenchChem. An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol.
-
BenchChem. Application Notes and Protocols: (1,4-Dimethylpiperazin-2-yl)methanol in the Synthesis of Bioactive Molecules.
-
National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
-
PubChem. 1-Benzylpiperazine.
-
MDPI. Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches.
-
BenchChem. An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents.
-
Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
-
Organic Syntheses. 1-benzylpiperazine.
-
Texas Tech University. Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater*.
-
ChemicalBook. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum.
-
Aladdin. (1-Benzylpiperazin-2-yl)methanol hydrochloride - CAS:1588441-10-4.
-
Usiena AIR. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible.
-
PubChem. Benzyl Alcohol.
-
Wikipedia. Benzyl alcohol.
-
BLD Pharm. (4-(4-Benzylpiperazin-1-yl)phenyl)methanol | 325796-34-7.
-
National Institute of Standards and Technology. 1-Benzylpiperazine.
-
Manchester Organics. (4-Benzyl-piperazin-2-yl)-methanol | 85817-34-1.
-
BenchChem. An In-depth Technical Guide on the Theoretical Properties of (1,4-Dimethylpiperazin-2-yl)methanol.
Sources
- 1. 476493-27-3|(1-Benzylpiperazin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. ivychem.com [ivychem.com]
- 3. (1-benzylpiperazin-2-yl)methanol|CAS 476493-27-3|3ASenrise|製品詳細 [tci-chemical-trading.com]
- 4. (1-Benzylpiperazin-2-yl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 5. (1-Benzylpiperazin-2-yl)Methanol | 476493-27-3 [amp.chemicalbook.com]
- 6. Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503) | 2306249-22-7 [evitachem.com]
- 7. swgdrug.org [swgdrug.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
- 13. rsc.org [rsc.org]
- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
